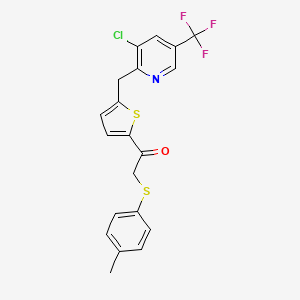

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a thiophene ring, and a sulfanyl group

Méthodes De Préparation

The synthesis of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the pyridine derivative: Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is subjected to a series of reactions to introduce the methyl group at the 2-position.

Synthesis of the thiophene derivative:

Coupling reactions: The pyridine and thiophene derivatives are then coupled using appropriate reagents and conditions to form the desired compound.

Introduction of the sulfanyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Analyse Des Réactions Chimiques

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It is used in various organic transformations, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Particularly at the chloro and trifluoromethyl positions.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized derivatives. |

| Reduction | Produces reduced forms of the compound. |

| Substitution | Involves nucleophiles like amines or thiols. |

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : It may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding Affinity : Investigating its effects on various receptors could lead to insights into drug design.

Industry

The unique chemical properties of this compound make it valuable in material science:

- Development of New Materials : Its application in creating polymers and coatings can enhance material performance due to its stability and reactivity.

Case Studies

- Anticancer Activity : Research has shown that similar compounds exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The structural similarities suggest that 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone may also possess such activity.

- Neuroprotective Effects : Studies indicate that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter systems. This compound's potential role as a neuroprotective agent warrants further investigation.

Mécanisme D'action

The mechanism of action of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone can be compared with other similar compounds, such as:

1-(5-((3-Chloro-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

1-(5-((3-Bromo-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone:

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)thio)-1-ethanone: The replacement of the sulfanyl group with a thio group may result in changes in the compound’s properties and uses.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Activité Biologique

The compound 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone, also known as CAS Number 339016-50-1, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H10ClF3N4OS, with a molecular weight of 388.77 g/mol. The structure includes a thienyl ring, a pyridinyl moiety with a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring. These structural features are crucial for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that the presence of electron-withdrawing groups (EWGs) like chlorine and trifluoromethyl enhances its antibacterial activity. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The introduction of EWG such as -CF3 at the meta position significantly increases antibacterial activity.

- The substitution pattern on the thienyl and phenyl rings plays a critical role in determining the biological efficacy of the compound.

A summary table of relevant SAR findings is provided below:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -CF3 | Meta | Increases antibacterial activity |

| -Cl | Para | Enhances overall biological activity |

| Sulfanyl group | Attached to phenyl | Contributes to antimicrobial effects |

Case Studies

-

Antibacterial Efficacy :

A study evaluated various derivatives of thienyl-pyridinyl compounds against Bacillus subtilis and E. coli, reporting MIC values ranging from 10 to 20 μg/mL depending on the substituents present . The study highlighted that compounds with halogen substitutions exhibited superior activity. -

Antiviral Activity :

Another investigation focused on similar compounds' efficacy against HIV, where certain derivatives showed EC50 values as low as 3.98 μM, indicating strong antiviral potential . This suggests that the compound may warrant exploration in antiviral drug development. -

Anti-inflammatory Studies :

In vitro assays demonstrated that thienyl derivatives could inhibit pro-inflammatory cytokine production, with IC50 values comparable to standard anti-inflammatory drugs . This positions the compound as a potential lead in developing new anti-inflammatory agents.

Propriétés

IUPAC Name |

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(4-methylphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3NOS2/c1-12-2-4-14(5-3-12)27-11-18(26)19-7-6-15(28-19)9-17-16(21)8-13(10-25-17)20(22,23)24/h2-8,10H,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROTAXNTQNBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.